

# Pagoclone's Effect on Stuttering: A Comparative Analysis of Published Findings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pagoclone**

Cat. No.: **B1678286**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on the effects of **pagoclone** on stuttering, contextualized with data from alternative pharmacological treatments. As direct replication studies of the primary **pagoclone** trial are unavailable, this analysis focuses on the pivotal Phase II "EXPRESS" study and contrasts its outcomes with those of dopamine antagonists, which represent a different mechanistic approach to stuttering treatment.

## Executive Summary

**Pagoclone**, a selective gamma-aminobutyric acid (GABA-A) receptor modulator, demonstrated a statistically significant, albeit modest, effect in reducing stuttering symptoms in the key "EXPRESS" clinical trial. Compared to placebo, **pagoclone** showed a greater reduction in the percentage of syllables stuttered. However, the development of **pagoclone** for stuttering was discontinued, and no Phase III trial results have been published. In contrast, atypical antipsychotics that act as dopamine antagonists, such as olanzapine and risperidone, have also been investigated for stuttering and have shown efficacy in reducing stuttering severity, though they are associated with a different side effect profile. This guide presents the available data to facilitate an objective comparison of these approaches.

## Data Presentation: Quantitative Comparison of Clinical Trial Results

The following tables summarize the quantitative data from clinical trials of **Pagoclone** and the alternative treatments, olanzapine and risperidone.

Table 1: Efficacy of **Pagoclone** in the "EXPRESS" Trial[1][2][3]

| Efficacy Measure                                                     | Pagoclone Group                       | Placebo Group            | p-value          |
|----------------------------------------------------------------------|---------------------------------------|--------------------------|------------------|
| % Reduction in Syllables Stuttered                                   | 19.4%                                 | 5.1%                     | <0.05            |
| Stuttering Severity Instrument (SSI-3) Score                         | Statistically significant reduction   | -                        | 0.02             |
| Clinician-Rated Severity (SEV) Score                                 | 55% of patients improved              | 36% of patients improved | 0.02 (at week 8) |
| Liebowitz Social Anxiety Scale (LSAS) - Speaking Situations Subscale | Statistically significant improvement | -                        | 0.02 (at week 8) |

Table 2: Efficacy of Olanzapine and Risperidone in Stuttering Trials[4][5]

| Drug                                         | Efficacy Measure                                   | Treatment Group                                    | Placebo Group         | p-value                              |
|----------------------------------------------|----------------------------------------------------|----------------------------------------------------|-----------------------|--------------------------------------|
| Olanzapine                                   | % Reduction on Subjective Stuttering Scale         | 22%                                                | <1%                   | <0.05                                |
| Stuttering Severity Instrument (SSI-3)       | Statistically superior to placebo                  | -                                                  |                       | <0.05                                |
| Clinician Global Impression (CGI)            | Statistically superior to placebo                  | -                                                  |                       | <0.05                                |
| Risperidone                                  | % Syllables Stuttered (%SS)                        | Significant reduction from baseline (9.6% to 4.7%) | No significant change | <0.05 (between-treatment difference) |
| Stuttering Severity Instrument (SSI-3) Score | Significant reduction from baseline (25.3 to 17.5) | No significant change                              |                       | <0.01 (within-group)                 |

Table 3: Common Adverse Events Reported in Clinical Trials

| Drug        | Common Adverse Events                                                                                     |
|-------------|-----------------------------------------------------------------------------------------------------------|
| Pagoclone   | Headache (12.5%), Fatigue (8.0%)                                                                          |
| Olanzapine  | Weight gain (average of 4 kg reported in one study), sedation. Can induce stuttering in some individuals. |
| Risperidone | Sedation, galactorrhea, and amenorrhea (in one case). Can also induce stuttering in some individuals.     |

## Experimental Protocols

### Pagoclone: The "EXPRESS" Study Methodology

The "EXamining **Pagoclone** for peRsistent dEvelopmental Stuttering Study" (EXPRESS) was a Phase II, 8-week, multi-center, randomized, double-blind, placebo-controlled trial with a 1-year open-label extension.

- Participants: 132 adults (aged 18-65) with persistent developmental stuttering with onset before age 8.
- Randomization: Participants were randomized in a 2:1 ratio to receive either **pagoclone** (n=88) or a placebo (n=44).
- Dosing: **Pagoclone** was administered twice daily, with escalating doses.
- Primary Efficacy Variables:
  - Change in the percentage of syllables stuttered (%SS).
  - Stuttering Severity Instrument Version 3 (SSI-3).
  - Clinician Global Impressions of Improvement (CGI-I).
- Assessments: Efficacy measures were assessed at baseline and at various points during the 8-week double-blind phase.

### Olanzapine Trial Methodology

A notable study of olanzapine was a 12-week, randomized, double-blind, placebo-controlled trial.

- Participants: 24 adults who stutter.
- Dosing: Olanzapine was administered at a dose of 2.5 mg, titrated to 5 mg.
- Efficacy Measures:
  - Stuttering Severity Instrument (SSI-3).

- Clinician Global Impression (CGI).
- Subject-rated Self-assessment of Stuttering (SSS).

## Risperidone Trial Methodology

A key study of risperidone was a 6-week, randomized, double-blind, placebo-controlled trial.

- Participants: 16 adults with developmental stuttering.
- Dosing: Risperidone was initiated at 0.5 mg daily and titrated to a maximum of 2.0 mg per day.
- Efficacy Measures:
  - Percentage of syllables stuttered (%SS).
  - Time stuttering as a percentage of total time speaking.
  - Overall stuttering severity.

## Mandatory Visualizations

### Signaling Pathway of Pagoclone



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Pagoclone** on GABA-A receptors.

## Experimental Workflow of the Pagoclone "EXPRESS" Trial



[Click to download full resolution via product page](#)

Caption: Workflow of the **Pagoclone "EXPRESS"** clinical trial.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploratory randomized clinical study of pagoclone in persistent developmental stuttering: the EXamining Pagoclone for peRsistent dEvelopmental Stuttering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pagoclone and Clinical Trials | Stuttering Foundation: A Nonprofit Organization Helping Those Who Stutter [stutteringhelp.org]
- 4. Frontiers | The Pharmacologic Treatment of Stuttering and Its Neuropharmacologic Basis [frontiersin.org]
- 5. Risperidone for the treatment of stuttering - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pagoclone's Effect on Stuttering: A Comparative Analysis of Published Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678286#replicating-published-findings-on-pagoclone-s-effects-on-stuttering]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)